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Compound of Interest

Compound Name:
3-Bromo-5-

(difluoromethyl)pyridine

Cat. No.: B1330949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and utility of 3-Bromo-5-
(difluoromethyl)pyridine as a versatile building block in modern organic synthesis. The

strategic placement of the bromine atom and the difluoromethyl group on the pyridine ring

makes this compound a valuable precursor for the synthesis of complex molecules, particularly

in the fields of medicinal chemistry and agrochemicals. The difluoromethyl group, a bioisostere

of a hydroxyl or thiol group, can significantly modulate the physicochemical properties of a

molecule, such as lipophilicity, metabolic stability, and binding affinity, without introducing a

large steric footprint. The bromo substituent serves as a versatile handle for a wide array of

palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon

and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data
While comprehensive experimental data for 3-Bromo-5-(difluoromethyl)pyridine is not

extensively published, its fundamental properties can be compiled from various chemical

supplier databases and inferred from analogous structures.

Table 1: Physicochemical Properties of 3-Bromo-5-(difluoromethyl)pyridine
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Property Value Source

CAS Number 114468-04-1 BLD Pharm[1]

Molecular Formula C₆H₄BrF₂N PubChem

Molecular Weight 208.00 g/mol BLD Pharm[1]

Appearance Not specified -

Melting Point Not specified -

Boiling Point Not specified -

SMILES C1=C(C=NC=C1Br)C(F)F PubChem

InChI
InChI=1S/C6H4BrF2N/c7-5-1-

4(6(8)9)2-10-3-5/h1-3,6H
PubChem

Table 2: Spectroscopic Data for 3-Bromo-5-(difluoromethyl)pyridine and Related

Compounds

Data Type Description Source

¹H NMR

Data is available but not

publicly detailed. Expected

signals would include aromatic

protons and a triplet for the

CHF₂ proton.

BLD Pharm[1]

¹³C NMR
Data is available but not

publicly detailed.
BLD Pharm[1]

LC-MS Data is available. BLD Pharm[1]

¹H NMR of 3-Bromo-5-

(difluoromethoxy)pyridine

Representative spectrum

available, showing distinct

aromatic and difluoromethoxy

signals.

ChemicalBook[2]

Synthesis of 3-Bromo-5-(difluoromethyl)pyridine
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A definitive, published experimental protocol for the synthesis of 3-Bromo-5-
(difluoromethyl)pyridine is not readily available. However, a highly plausible and commonly

employed synthetic route for the introduction of a bromine atom at the 3-position of a pyridine

ring involves the Sandmeyer reaction, starting from the corresponding 3-aminopyridine. This

multi-step synthesis is outlined below.

3-Nitro-5-(difluoromethyl)pyridine 3-Amino-5-(difluoromethyl)pyridine

Reduction
(e.g., H₂, Pd/C or SnCl₂) Pyridin-3-yldiazonium salt

Diazotization
(NaNO₂, aq. HBr, 0-5 °C) 3-Bromo-5-(difluoromethyl)pyridine

Sandmeyer Reaction
(CuBr, HBr)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 3-Bromo-5-(difluoromethyl)pyridine.

Experimental Protocol: Representative Sandmeyer
Reaction
This protocol is a representative example for the conversion of an aminopyridine to a

bromopyridine and has been adapted from established procedures for similar substrates.

Step 1: Diazotization of 3-Amino-5-(difluoromethyl)pyridine

To a stirred solution of 3-amino-5-(difluoromethyl)pyridine (1.0 eq) in 48% aqueous

hydrobromic acid (HBr) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is

added dropwise, maintaining the temperature below 5 °C.

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure

complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

In a separate flask, copper(I) bromide (CuBr, 1.2 eq) is dissolved in 48% aqueous HBr.

The cold diazonium salt solution from Step 1 is added portion-wise to the CuBr solution, with

vigorous stirring. Effervescence (evolution of N₂ gas) is observed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1330949?utm_src=pdf-body
https://www.benchchem.com/product/b1330949?utm_src=pdf-body
https://www.benchchem.com/product/b1330949?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to 60 °C for 1 hour to ensure complete conversion.

The mixture is cooled to room temperature and extracted with a suitable organic solvent

(e.g., diethyl ether or ethyl acetate).

The combined organic layers are washed with water, saturated sodium bicarbonate solution,

and brine, then dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure, and the crude product is purified by column

chromatography on silica gel to afford 3-Bromo-5-(difluoromethyl)pyridine.

Applications in Organic Synthesis: Palladium-
Catalyzed Cross-Coupling Reactions
3-Bromo-5-(difluoromethyl)pyridine is an excellent substrate for a variety of palladium-

catalyzed cross-coupling reactions, which are fundamental transformations in the construction

of complex organic molecules. The reactivity of the C-Br bond allows for the formation of new

bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds

between an organohalide and an organoboron compound.

3-Bromo-5-(difluoromethyl)pyridine

3-(Aryl/Heteroaryl)-5-(difluoromethyl)pyridine

Aryl/Heteroaryl Boronic Acid
or Ester

Pd Catalyst
(e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base
(e.g., K₂CO₃, Cs₂CO₃)

Click to download full resolution via product page

Caption: General scheme for the Suzuki-Miyaura coupling reaction.
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Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Parameter Typical Conditions

Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a

phosphine ligand

Catalyst Loading 1-5 mol%

Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃

Solvent Toluene, Dioxane, DMF, often with water

Temperature 80-120 °C

Reaction Time 2-24 hours

Yield 60-95% (substrate dependent)

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To a degassed mixture of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq), the arylboronic

acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent (e.g., a

4:1 mixture of dioxane and water), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added.

The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon)

for 12 hours.

After cooling to room temperature, the mixture is diluted with water and extracted with an

organic solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The residue is purified by column chromatography to yield the desired biaryl product.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide.
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3-Bromo-5-(difluoromethyl)pyridine

3-(Alkynyl)-5-(difluoromethyl)pyridine

Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
Cu(I) Co-catalyst (e.g., CuI)

Base
(e.g., Et₃N, DIPEA)

Click to download full resolution via product page

Caption: General scheme for the Sonogashira coupling reaction.

Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines

Parameter Typical Conditions

Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄

Cu Co-catalyst CuI

Catalyst Loading Pd: 1-5 mol%, Cu: 2-10 mol%

Base
Triethylamine (Et₃N), Diisopropylethylamine

(DIPEA)

Solvent THF, DMF, Toluene

Temperature Room temperature to 80 °C

Reaction Time 2-16 hours

Yield 70-98%

Representative Experimental Protocol: Sonogashira Coupling[3]

To a solution of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq) and the terminal alkyne (1.2

eq) in a degassed solvent such as THF or a mixture of THF and triethylamine, the palladium

catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (10 mol%) are added.
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The reaction is stirred at room temperature under an inert atmosphere until the starting

material is consumed (monitored by TLC or GC-MS).

The reaction mixture is filtered through a pad of celite to remove the catalysts, and the filtrate

is concentrated.

The residue is taken up in an organic solvent, washed with water and brine, dried, and

concentrated.

Purification by column chromatography affords the alkynylated pyridine.

Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, forming a C-N bond between an

aryl halide and an amine.

3-Bromo-5-(difluoromethyl)pyridine

3-(Amino)-5-(difluoromethyl)pyridine derivative

Primary or Secondary Amine Pd Pre-catalyst (e.g., Pd₂(dba)₃)
+ Ligand (e.g., BINAP, XPhos)

Strong, non-nucleophilic Base
(e.g., NaOt-Bu, K₃PO₄)

Click to download full resolution via product page

Caption: General scheme for the Buchwald-Hartwig amination.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
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Parameter Typical Conditions

Pd Source Pd(OAc)₂, Pd₂(dba)₃

Ligand BINAP, Xantphos, XPhos, SPhos

Catalyst Loading 1-5 mol%

Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄

Solvent Toluene, Dioxane, THF

Temperature 80-110 °C

Reaction Time 4-24 hours

Yield 65-95%

Representative Experimental Protocol: Buchwald-Hartwig Amination[4]

A reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable

phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4

eq) under an inert atmosphere.

A solution of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq) in an

anhydrous, degassed solvent like toluene is added.

The mixture is heated to 100 °C for 16 hours.

After cooling, the reaction is quenched with water, and the product is extracted with an

organic solvent.

The organic layer is washed, dried, and concentrated.

The crude product is purified by column chromatography.

Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating

a new C-C bond.
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3-Bromo-5-(difluoromethyl)pyridine

3-(Alkenyl)-5-(difluoromethyl)pyridine

Alkene Pd Catalyst
(e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Base
(e.g., Et₃N, K₂CO₃)

Click to download full resolution via product page

Caption: General scheme for the Heck reaction.

Table 6: Representative Conditions for Heck Reaction of Bromopyridines

Parameter Typical Conditions

Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄

Ligand PPh₃, P(o-tol)₃ (often optional)

Catalyst Loading 1-5 mol%

Base Et₃N, NaOAc, K₂CO₃

Solvent DMF, Acetonitrile, Toluene

Temperature 100-140 °C

Reaction Time 6-48 hours

Yield 50-90%

Representative Experimental Protocol: Heck Reaction

A mixture of 3-Bromo-5-(difluoromethyl)pyridine (1.0 eq), the alkene (1.5 eq), a palladium

catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic

solvent like DMF is prepared in a sealed tube.

If required, a phosphine ligand is added.
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The mixture is degassed and heated to 120 °C for 24 hours.

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

The organic extracts are washed, dried, and concentrated.

The product is purified by column chromatography.

Conclusion
3-Bromo-5-(difluoromethyl)pyridine is a highly valuable and versatile building block for

organic synthesis. Its utility is primarily derived from the presence of a reactive bromine atom,

which can be readily functionalized through a variety of palladium-catalyzed cross-coupling

reactions, and the difluoromethyl group, which can impart desirable properties to the target

molecules. This guide provides a comprehensive overview of its properties, a plausible

synthetic route, and representative protocols for its application in key synthetic transformations,

highlighting its potential for the development of novel pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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